(4-Methyloxan-4-yl)methyl methanesulfonate
Overview
Description
(4-Methyloxan-4-yl)methyl methanesulfonate is an organic compound with the molecular formula C8H16O4S and a molecular weight of 208.28 g/mol . It is also known by its IUPAC name, (4-methyltetrahydro-2H-pyran-4-yl)methyl methanesulfonate . This compound is typically found in an oily physical form and is used in various chemical reactions and industrial applications .
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties can vary widely depending on the specific structure of the compound and the individual’s metabolism .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the action of a compound. For example, certain enzymes or proteins may be required for the compound to exert its effects .
Preparation Methods
The synthesis of (4-Methyloxan-4-yl)methyl methanesulfonate involves the reaction of (4-methyltetrahydro-2H-pyran-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
(4-Methyloxan-4-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to yield (4-methyltetrahydro-2H-pyran-4-yl)methanol and methanesulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like sodium azide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Methyloxan-4-yl)methyl methanesulfonate has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to (4-Methyloxan-4-yl)methyl methanesulfonate include:
(4-Methyloxan-4-yl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
(4-Methyloxan-4-yl)methyl bromide: Similar structure but with a bromide leaving group.
(4-Methyloxan-4-yl)methyl tosylate: Similar structure but with a tosylate leaving group.
The uniqueness of this compound lies in its methanesulfonate group, which provides distinct reactivity and stability compared to other leaving groups .
Properties
IUPAC Name |
(4-methyloxan-4-yl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(3-5-11-6-4-8)7-12-13(2,9)10/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLFAVGVOSZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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